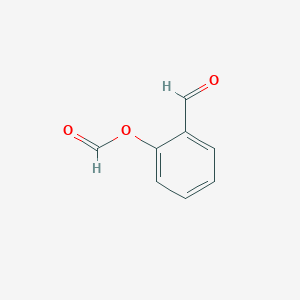

2-Formylphenyl formate

Description

Structure

3D Structure

Properties

CAS No. |

67198-60-1 |

|---|---|

Molecular Formula |

C8H6O3 |

Molecular Weight |

150.13 g/mol |

IUPAC Name |

(2-formylphenyl) formate |

InChI |

InChI=1S/C8H6O3/c9-5-7-3-1-2-4-8(7)11-6-10/h1-6H |

InChI Key |

VSQUVOCAXKCSTO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC=O |

Origin of Product |

United States |

Synthetic Methodologies for 2 Formylphenyl Formate

Classical Approaches to Formylphenyl Esters

Classical synthetic methods for producing formylphenyl esters, including 2-formylphenyl formate (B1220265), have traditionally involved multi-step processes. These routes often focus on the synthesis of a key intermediate, such as a substituted phenol (B47542), which is then subjected to further functionalization.

Esterification Reactions Employing 2-Formylphenol and Formic Acid Derivatives

A primary and direct method for the synthesis of 2-formylphenyl formate is the esterification of 2-formylphenol, also known as salicylaldehyde (B1680747). This reaction involves the condensation of the hydroxyl group of salicylaldehyde with a suitable formic acid derivative. The use of highly reactive formylating agents is crucial for the successful esterification of the phenolic hydroxyl group.

One effective approach is the use of acetic formic anhydride (B1165640). This mixed anhydride is a potent acylating agent that can readily react with the phenolic hydroxyl of salicylaldehyde to form the desired formate ester. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the anhydride.

Another method involves the direct esterification of salicylaldehyde with formic acid, often in the presence of a dehydrating agent or catalyst. Coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate this condensation by activating the carboxylic acid and promoting the removal of water. researchgate.net

| Reactants | Reagents/Catalysts | Key Features |

| Salicylaldehyde, Formic Acid | Acetic Formic Anhydride | Utilizes a highly reactive mixed anhydride. |

| Salicylaldehyde, Formic Acid | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Employs a coupling agent to facilitate esterification. |

Formylation Strategies of Phenyl Formate Precursors

The direct formylation of a phenyl formate precursor to introduce a formyl group at the ortho position presents a more challenging synthetic problem. The formate group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution reactions such as classical formylation. Consequently, there is limited literature available on the direct ortho-formylation of phenyl formate. The preferred synthetic strategy generally involves the formylation of the phenol ring prior to the esterification step.

Multi-step Synthetic Pathways to the Core Scaffold

Given the challenges of direct formylation of phenyl formate, multi-step pathways are the most common and well-documented routes to 2-formylphenyl formate. These synthetic strategies typically involve the initial ortho-formylation of phenol to produce salicylaldehyde, followed by the esterification of the resulting hydroxyl group.

Several named reactions are widely employed for the ortho-formylation of phenols:

The Reimer-Tiemann Reaction: This reaction utilizes chloroform (B151607) and a strong base to generate dichlorocarbene (B158193), which then reacts with the phenoxide ion to introduce a formyl group, primarily at the ortho position. allen.insynarchive.comnrochemistry.comwikipedia.orgwikipedia.org

The Duff Reaction: This method employs hexamethylenetetramine (HMTA) in an acidic medium, such as acetic acid or trifluoroacetic acid, to achieve ortho-formylation of phenols. wikipedia.orgsynarchive.comrsc.orgecu.edusemanticscholar.org

The Vilsmeier-Haack Reaction: This reaction uses a substituted amide, such as dimethylformamide (DMF), and phosphorus oxychloride to generate the Vilsmeier reagent, which acts as the formylating agent for electron-rich aromatic compounds like phenols. dntb.gov.uaorganic-chemistry.orgchemistrysteps.comsemanticscholar.orgthieme-connect.dewikipedia.org

Magnesium Chloride-Mediated Formylation: A milder approach involves the use of paraformaldehyde in the presence of magnesium chloride and a base like triethylamine (B128534) to achieve selective ortho-formylation of phenols. orgsyn.org

Once salicylaldehyde is synthesized, it can be esterified using the methods described in section 2.1.1 to yield 2-formylphenyl formate.

| Formylation Method | Reagents | Key Features |

| Reimer-Tiemann Reaction | Chloroform, Strong Base | Involves a dichlorocarbene intermediate. allen.insynarchive.comnrochemistry.comwikipedia.orgwikipedia.org |

| Duff Reaction | Hexamethylenetetramine (HMTA), Acid | Utilizes HMTA as the formyl source. wikipedia.orgsynarchive.comrsc.orgecu.edusemanticscholar.org |

| Vilsmeier-Haack Reaction | Dimethylformamide (DMF), Phosphorus Oxychloride | Employs the Vilsmeier reagent for formylation. dntb.gov.uaorganic-chemistry.orgchemistrysteps.comsemanticscholar.orgthieme-connect.dewikipedia.org |

| MgCl2-Mediated Formylation | Paraformaldehyde, MgCl2, Triethylamine | A milder method for ortho-formylation. orgsyn.org |

Advanced Synthetic Techniques

Modern synthetic chemistry has seen the development of advanced techniques that offer greater efficiency and selectivity. For the synthesis of 2-formylphenyl formate, these methods primarily focus on the use of catalysts to mediate the formation of the key chemical bonds.

Green Chemistry Approaches

Green chemistry principles encourage the development of environmentally benign chemical processes. For the synthesis of 2-Formylphenyl formate, several green methodologies can be considered.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. The esterification of phenols with carboxylic acids can be significantly enhanced under microwave irradiation, often leading to higher yields in shorter reaction times compared to conventional heating. researchgate.net A study on the esterification of various carboxylic acids with phenol using a SiO₂-SO₃H catalyst demonstrated that microwave irradiation for 9 minutes produced yields comparable to or higher than those obtained after 5 hours of conventional heating. researchgate.net This methodology could be directly applicable to the synthesis of 2-Formylphenyl formate from salicylaldehyde and formic acid.

Table 2: Comparison of Microwave-Assisted vs. Conventional Heating for Phenyl Ester Synthesis

| Carboxylic Acid | Method | Reaction Time | Yield (%) | Reference |

| Benzoic Acid | Microwave | 9 min | 96.45 | researchgate.net |

| Benzoic Acid | Conventional | 5 h | 94.23 | researchgate.net |

| Salicylic Acid | Microwave | 9 min | 85.11 | researchgate.net |

| Salicylic Acid | Conventional | 5 h | 80.21 | researchgate.net |

Ultrasonication, or the use of ultrasound to promote chemical reactions, is another green chemistry technique. The phenomenon of acoustic cavitation can enhance mass transfer and accelerate reaction rates. While specific studies on the ultrasonication-enhanced synthesis of 2-Formylphenyl formate are not prevalent, the degradation of related phenolic compounds like p-hydroxybenzaldehyde under ultrasound has been investigated. nih.gov This suggests that careful control of reaction conditions would be necessary to favor ester formation over degradation. The application of ultrasound in esterification reactions, known as sonochemical esterification, has been shown to be effective for other systems and could be a viable green route.

Eliminating organic solvents is a key goal of green chemistry. Solvent-free, or solid-state, reactions can reduce waste and simplify purification processes. The acylation of phenols, a reaction type similar to the required esterification, can be carried out efficiently under solvent-free conditions using various catalysts. jmchemsci.com A simple and cost-effective procedure for the N-formylation of amines using formic acid or ethyl formate has been developed under catalyst- and solvent-free conditions, suggesting that a similar approach could be feasible for the O-formylation of salicylaldehyde. tandfonline.com

Mechanochemistry involves using mechanical force, such as grinding or milling, to induce chemical reactions. This solvent-free technique is gaining attention as a sustainable method for synthesis. The Duff reaction, a formylation method for phenols, has been successfully performed under mechanochemical conditions. researchgate.net While this applies to the synthesis of the precursor salicylaldehyde, the principles of mechanochemistry could potentially be extended to the direct esterification step with a solid formylating agent. For instance, the one-pot synthesis of salicylaldehyde from phenol and paraformaldehyde can be achieved by reactive grinding, indicating the potential for solid-state reactivity in this system. orientjchem.org

One-Pot and Tandem Reaction Sequences

One-pot and tandem reactions offer significant advantages in terms of efficiency and sustainability by reducing the number of synthetic steps and purification procedures. For the synthesis of 2-Formylphenyl formate, a one-pot process could conceivably start from phenol.

A well-established method for the ortho-formylation of phenols utilizes magnesium chloride and triethylamine with paraformaldehyde to produce salicylaldehydes in high yields. orgsyn.org This formylation can be integrated into a one-pot sequence. For example, a one-pot preparation of catechols from phenols involves this ortho-formylation followed by a Dakin or Baeyer-Villiger oxidation. orgsyn.org

Theoretically, a tandem reaction for 2-Formylphenyl formate could involve the initial ortho-formylation of phenol to generate a salicylaldehyde intermediate in situ. Without isolating this intermediate, a formylating agent and an appropriate catalyst could be introduced to effect the esterification of the newly formed hydroxyl group. Such a sequence would represent a highly efficient route to the target molecule from a simple starting material. The compatibility of the reagents and catalysts for both the formylation and esterification steps would be a critical factor for the success of such a one-pot synthesis. nih.gov

Cascade Cyclization Reactions

Cascade reactions, also known as tandem or domino reactions, are chemical processes that involve at least two consecutive transformations in which the subsequent reaction occurs as a result of the functionality formed in the previous step. This approach is highly efficient as it allows for the construction of complex molecules from simple precursors in a single operation, minimizing solvent use, purification steps, and time.

While specific cascade cyclization reactions that directly yield 2-formylphenyl formate are not prominently reported, the precursor molecule, salicylaldehyde, is a versatile substrate in various cascade sequences. These reactions typically exploit the dual reactivity of the hydroxyl and aldehyde groups. For instance, cascade reactions involving salicylaldehyde often lead to the formation of chromane (B1220400) and chromene derivatives. nih.govscienceinfo.com

A common strategy involves an initial aldol (B89426) reaction or Knoevenagel condensation at the aldehyde group, followed by an intramolecular cyclization involving the phenolic hydroxyl group. nih.govincatt.nl For example, a three-component reaction of salicylaldehyde, malononitrile (B47326), and an indole (B1671886), catalyzed by L-proline, proceeds through a cascade sequence. nih.gov The process begins with an aldol reaction and cyclization between salicylaldehyde and malononitrile, which then undergoes a Michael addition with the indole to produce complex 2-aminochromene structures. nih.gov

Another example is the tandem oxo-Michael addition and intramolecular Knoevenagel condensation. In this type of reaction, the hydroxyl group of salicylaldehyde adds to an α,β-unsaturated compound, and the resulting intermediate undergoes an intramolecular cyclization to form various chromane derivatives. nih.gov These examples highlight the utility of salicylaldehyde in building complex heterocyclic scaffolds through cascade mechanisms. The resulting hydroxyl-containing products could then potentially be O-formylated in a separate step to achieve a structure analogous to 2-formylphenyl formate.

Multicomponent Reactions for Scaffold Assembly

Multicomponent reactions (MCRs) are convergent chemical reactions where three or more starting materials react to form a single product in a one-pot procedure. wikipedia.org These reactions are prized for their high atom economy, operational simplicity, and ability to rapidly generate molecular diversity. wikipedia.org

Salicylaldehyde is a valuable building block in MCRs due to its ortho-positioned hydroxyl and aldehyde groups, which can participate in sequential reactions to form a wide array of heterocyclic compounds. semanticscholar.org Although MCRs that directly produce 2-formylphenyl formate are not specifically described in the literature, the extensive use of salicylaldehyde in such reactions demonstrates a pathway to complex molecules that could be precursors to the target compound.

For example, salicylaldehyde participates in MCRs with malononitrile and various other components to yield substituted chromene derivatives. incatt.nl The reaction of salicylaldehyde, malononitrile, and an indole is a notable example of a three-component reaction that constructs a complex heterocyclic system in a single step. nih.gov The unique reactivity of salicylaldehyde compared to other aromatic aldehydes in certain MCRs allows for the creation of distinct heterocyclic frameworks. semanticscholar.org

The products of these MCRs are typically complex molecules with functionalities derived from each of the starting components. While the primary focus of these reported MCRs is the construction of the core heterocyclic scaffold, the resulting structures could potentially undergo subsequent functional group transformations, such as formylation of a free hydroxyl group, to yield derivatives like 2-formylphenyl formate.

Chemical Transformations and Reactivity of 2 Formylphenyl Formate

Reactions Involving the Formyl Group

The formyl group, an aromatic aldehyde, is a key site for reactivity, primarily involving reactions at the electrophilic carbonyl carbon.

The carbonyl carbon of the formyl group in 2-Formylphenyl formate (B1220265) is electrophilic due to the polarization of the carbon-oxygen double bond, making it susceptible to attack by nucleophiles. masterorganicchemistry.comfiveable.melibretexts.org This class of reactions, known as nucleophilic addition, proceeds through a two-step mechanism: initial attack by the nucleophile on the carbonyl carbon to form a tetrahedral alkoxide intermediate, followed by protonation of the resulting alkoxide to yield an alcohol product. fiveable.melibretexts.orglibretexts.org

The general mechanism is as follows:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the partially positive carbonyl carbon, breaking the C=O pi bond and pushing the electrons onto the oxygen atom. fiveable.me

Protonation: The resulting negatively charged oxygen (alkoxide) is protonated by a weak acid (like water or added acid) to form the final alcohol product. fiveable.me

The hybridization of the carbonyl carbon changes from sp² (trigonal planar) to sp³ (tetrahedral) during this process. masterorganicchemistry.comlibretexts.org Because aldehydes are generally more reactive than ketones due to lesser steric hindrance and greater electrophilicity, the formyl group of 2-Formylphenyl formate is readily targeted by a range of nucleophiles. fiveable.me

Table 1: Examples of Nucleophilic Addition Reactions with 2-Formylphenyl Formate

| Nucleophile (Reagent) | Intermediate Product | Final Product | Product Class |

|---|---|---|---|

| Cyanide (HCN, NaCN) | 2-Formylphenyl formate cyanohydrin alkoxide | 2-(cyano(hydroxy)methyl)phenyl formate | Cyanohydrin |

| Grignard Reagent (R-MgBr) | Magnesium alkoxide salt | 2-(1-hydroxyalkyl)phenyl formate | Secondary Alcohol |

| Hydride (NaBH₄, LiAlH₄) | Alkoxide intermediate | 2-(hydroxymethyl)phenyl formate | Primary Alcohol |

Condensation reactions are a cornerstone of carbon-carbon bond formation, and the formyl group of 2-Formylphenyl formate is an excellent substrate for these transformations.

Aldol-type Reactions: The classical aldol (B89426) reaction involves the dimerization of an aldehyde or ketone that possesses alpha-hydrogens. libretexts.org Since 2-Formylphenyl formate lacks alpha-hydrogens, it cannot enolize and act as the nucleophilic partner. However, it can readily act as the electrophilic acceptor in a crossed-aldol or Claisen-Schmidt condensation. In this reaction, a base is used to deprotonate an enolizable aldehyde or ketone, and the resulting enolate attacks the formyl group of 2-Formylphenyl formate. The initial β-hydroxy carbonyl adduct can often be dehydrated upon heating to yield a more stable α,β-unsaturated carbonyl compound. libretexts.orgmasterorganicchemistry.com

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the nucleophile is generated from an "active hydrogen" compound—a molecule with a methylene group flanked by two electron-withdrawing groups (Z-CH₂-Z'). wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine), which is sufficient to deprotonate the active methylene compound without causing self-condensation of the aldehyde. wikipedia.org The process involves a nucleophilic addition to the formyl group, followed by a dehydration step to produce a stable α,β-unsaturated product. wikipedia.org

Table 2: Knoevenagel Condensation of 2-Formylphenyl Formate with Active Methylene Compounds

| Active Methylene Compound | Catalyst | Product |

|---|---|---|

| Diethyl malonate | Piperidine | Diethyl 2-((2-(formyloxy)phenyl)methylene)malonate |

| Malononitrile (B47326) | Piperidine | 2-((2-(formyloxy)phenyl)methylene)malononitrile |

| Ethyl acetoacetate | Piperidine | Ethyl 2-((2-(formyloxy)phenyl)methylene)-3-oxobutanoate |

The selective reduction of the aldehyde in 2-Formylphenyl formate to a primary alcohol, while leaving the formate ester group intact, is a valuable synthetic transformation. This chemoselectivity can be achieved using specific reducing agents that are more reactive towards aldehydes than esters.

Catalytic Transfer Hydrogenation: A highly effective method for the chemoselective reduction of aromatic aldehydes is catalytic transfer hydrogenation. For instance, using a system of catalytic ruthenium trichloride (RuCl₃) with Amberlite® resin formate (ARF) as a stable hydrogen donor, aryl aldehydes can be efficiently reduced to their corresponding alcohols in high yields. nih.gov This method is notable because other potentially reducible groups, such as esters and halogens, often remain unaffected under the mild reaction conditions. nih.gov

Hydride Reagents: Sodium borohydride (NaBH₄) is a common and mild reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters. This makes it an ideal choice for the selective reduction of the formyl group in 2-Formylphenyl formate to a hydroxymethyl group, yielding 2-(hydroxymethyl)phenyl formate. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the aldehyde and the ester functionalities.

Table 3: Reagents for Selective Reduction of the Formyl Group

| Reagent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | Methanol, 0 °C to RT | 2-(hydroxymethyl)phenyl formate | High (Aldehyde over Ester) |

| RuCl₃ / HCOOK | DMF, 80 °C | 2-(hydroxymethyl)phenyl formate | High (Aldehyde over Ester) nih.gov |

Reactions Involving the Formate Ester Group

The formate ester group is susceptible to nucleophilic acyl substitution reactions, allowing for its transformation into other functional groups.

The formate ester group of 2-Formylphenyl formate can be hydrolyzed under either acidic or basic conditions to yield 2-hydroxybenzaldehyde (salicylaldehyde) and formic acid (or its corresponding carboxylate salt).

The reaction follows a nucleophilic acyl substitution pathway.

Base-Catalyzed Hydrolysis (Saponification): A hydroxide ion acts as the nucleophile, attacking the ester carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, expelling the 2-formylphenoxide as the leaving group. A final proton transfer yields the final products.

Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by an acid catalyst, which activates the carbonyl carbon towards attack by a weak nucleophile, water. A tetrahedral intermediate is formed, and after a series of proton transfers, the 2-formylphenol (salicylaldehyde) is eliminated.

Kinetic studies on the neutral hydrolysis of simple esters like methyl and ethyl formate have shown the reaction to follow first-order kinetics. pjsir.org It is expected that the hydrolysis of 2-Formylphenyl formate would exhibit similar kinetic behavior, although the rate would be influenced by the electronic effects of the aromatic ring and the ortho-formyl substituent. The hydrolysis reaction can be autocatalytic, where the formic acid product can itself catalyze the reaction. pjsir.org

Table 4: Hydrolysis of 2-Formylphenyl Formate

| Conditions | Products | Mechanism |

|---|---|---|

| Aqueous NaOH, heat | Sodium formate, Sodium 2-formylphenoxide (then 2-hydroxybenzaldehyde upon acidification) | Base-catalyzed nucleophilic acyl substitution |

Transesterification is the process of exchanging the alkoxy or aryloxy group of an ester with that of an alcohol. For 2-Formylphenyl formate, this involves reacting it with an alcohol (R'-OH) to produce a new ester (2-formylphenyl R'-oate) and formic acid's alcohol component, which in this case would be phenol (B47542) derived from the original ester. However, it is more accurately described as the conversion of the formate ester to another ester by reaction with an alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com

Base-Catalyzed Transesterification: An alkoxide (R'O⁻), typically from the alcohol solvent, acts as the nucleophile and attacks the formate carbonyl carbon. The resulting tetrahedral intermediate expels the 2-formylphenoxide leaving group to form the new ester. masterorganicchemistry.com

Acid-Catalyzed Transesterification: The carbonyl oxygen is protonated, activating the carbonyl carbon for attack by the neutral alcohol molecule. The subsequent tetrahedral intermediate eliminates 2-formylphenol after proton transfers to yield the new ester. masterorganicchemistry.com

The reaction is an equilibrium process, and to drive it to completion, it is common to use the alcohol reactant as the solvent or to remove one of the products (e.g., by distillation) as it is formed.

Table 5: Transesterification of 2-Formylphenyl Formate

| Alcohol (R'-OH) | Catalyst | Product |

|---|---|---|

| Methanol (CH₃OH) | H₂SO₄ or NaOCH₃ | Methyl formate, 2-hydroxybenzaldehyde |

| Ethanol (CH₃CH₂OH) | H₂SO₄ or NaOCH₂CH₃ | Ethyl formate, 2-hydroxybenzaldehyde |

Reactions Involving the Aromatic Ring

The aromatic ring of 2-Formylphenyl formate is susceptible to electrophilic attack, though its reactivity and the position of substitution are strongly influenced by the electronic effects of the two existing substituents.

Electrophilic aromatic substitution (EAS) reactions, such as nitration and halogenation, introduce new functional groups onto the benzene (B151609) ring. The regiochemical outcome is determined by the directing effects of the formyl (-CHO) and formate (-OCHO) groups. chemistrytalk.orgchemeurope.com

Formyl Group (-CHO): The formyl group is a deactivating group due to its electron-withdrawing nature, both through induction and resonance. It directs incoming electrophiles to the meta (C3 and C5) positions.

The directing effects of the two groups are therefore in opposition. The formate group directs to the C2 (already substituted), C4, and C6 positions, while the formyl group directs to the C3 and C5 positions. In such cases of conflicting directing effects, the outcome can be a mixture of products, and the precise ratio is difficult to predict without experimental data. However, in many cases, the activating effect of the ortho, para-director (even if weak) can dominate over the deactivating meta-director, or steric hindrance can play a significant role.

For nitration, typically carried out with a mixture of nitric acid and sulfuric acid, the active electrophile is the nitronium ion (NO₂⁺). nih.govnih.gov Halogenation (e.g., bromination or chlorination) requires a Lewis acid catalyst like FeX₃ or AlX₃ to generate a more potent electrophile. masterorganicchemistry.com

| Position | Directing Effect of -OCHO (ortho, para) | Directing Effect of -CHO (meta) | Predicted Major Products |

|---|---|---|---|

| C3 | Deactivated | Activated | 3-Nitro-2-formylphenyl formate |

| C4 | Activated | Deactivated | 4-Nitro-2-formylphenyl formate |

| C5 | Deactivated | Activated | 5-Nitro-2-formylphenyl formate |

| C6 | Activated (Sterically hindered) | Deactivated | Minor or no product |

Modern synthetic methods allow for the direct functionalization of aromatic C-H bonds, offering an alternative to classical electrophilic substitution. sigmaaldrich.comyale.edu These reactions are often catalyzed by transition metals (e.g., palladium, rhodium, iridium) and can proceed via various mechanisms, including directed metalation-deprotonation or oxidative addition.

In the context of 2-Formylphenyl formate, the formyl and formate groups could act as directing groups, guiding the catalyst to a specific C-H bond. For instance, the oxygen atoms of either group could coordinate to the metal center, positioning it for the selective activation of an adjacent C-H bond. This could potentially lead to ortho-alkylation, arylation, or other functionalizations with high regioselectivity. The aldehydic C-H bond itself is also a site for potential functionalization through transition metal-catalyzed reactions, which could lead to acylation products. researchgate.net

Intramolecular Reactions and Cyclizations

The proximate positioning of the formyl and formate groups on the aromatic ring creates opportunities for intramolecular reactions and cyclizations, leading to the formation of heterocyclic structures.

Oxidative cyclization reactions can construct ring systems through the formation of new bonds, often mediated by an oxidizing agent. While direct oxidative cyclization of 2-Formylphenyl formate is not prominently documented, analogous reactions of related compounds, such as salicylaldehydes (2-hydroxybenzaldehydes), are well-known. acs.orgwikipedia.org For example, the Dakin reaction involves the oxidation of a salicylaldehyde (B1680747) with hydrogen peroxide to form catechol. wikipedia.org

Hypothetically, under certain conditions, the formate group could be hydrolyzed in situ to a hydroxyl group, generating salicylaldehyde. This intermediate could then undergo an oxidative cyclization. For instance, reactions that generate a radical cation on the aromatic ring could lead to intramolecular attack by one of the oxygen atoms of the formyl or formate group, followed by further transformations to yield cyclic products.

Cascade reactions, where multiple bond-forming events occur in a single synthetic operation, are a powerful tool for building molecular complexity. beilstein-journals.orgresearchgate.net A cyclization-cycloaddition cascade involving 2-Formylphenyl formate could be envisioned where one of the functional groups participates in an initial cyclization, creating a reactive intermediate that immediately undergoes a subsequent cycloaddition reaction.

For instance, the formyl group could react with a suitable partner to form a diene or a dipolar species. This intermediate, held in proximity to the aromatic ring, could then undergo an intramolecular Diels-Alder or a 1,3-dipolar cycloaddition reaction. Such cascade processes are highly valuable for the rapid assembly of complex polycyclic frameworks from relatively simple starting materials. nih.gov

The reactivity of 2-Formylphenyl formate is dictated by its two primary functional groups: the aldehyde (-CHO) and the formate ester (-OCHO). The electronic interplay between these groups, particularly their ortho-positioning on the benzene ring, would be expected to influence its chemical behavior. The formate ester acts as a moderate electron-withdrawing group, which can affect the reactivity of the aromatic ring and the aldehyde. However, without specific experimental studies, a detailed discussion of its synthetic applications remains speculative.

For context, analogous reactions with the closely related salicylaldehyde are well-documented. Salicylaldehyde is a common precursor for the synthesis of various heterocyclic systems, such as coumarins, benzofurans, and Schiff base ligands, through reactions that involve its hydroxyl and aldehyde functionalities. wikipedia.org Derivatization strategies for salicylaldehyde often target the hydroxyl group through etherification or esterification, or the aldehyde group through condensation reactions. wikipedia.org

However, the presence of the formate ester in 2-Formylphenyl formate instead of a hydroxyl group fundamentally alters the potential reaction pathways. The formate group is susceptible to hydrolysis back to salicylaldehyde and could also participate in reactions under specific conditions, but it does not possess the acidic proton of a hydroxyl group that is crucial for many of the characteristic reactions of salicylaldehyde.

Due to the absence of specific research data on 2-Formylphenyl formate, it is not possible to provide a detailed and scientifically accurate account of its chemical transformations as outlined. Generating content for the requested sections would require extrapolation from other compounds, which would not meet the standards of a factual and authoritative article. Further experimental investigation into the reactivity of 2-Formylphenyl formate is needed to elucidate its role in synthetic chemistry.

Mechanistic Investigations of Reactions Involving 2 Formylphenyl Formate

Detailed Reaction Pathway Elucidation using Spectroscopic Monitoring

Spectroscopic monitoring is a powerful tool for elucidating reaction pathways by identifying transient intermediates and tracking their concentrations over time. While specific studies dedicated to 2-formylphenyl formate (B1220265) are scarce, the principles of applying techniques like two-dimensional infrared (2D IR) spectroscopy to similar systems, such as in formic acid dehydrogenation catalysis, have been demonstrated. nih.govresearchgate.net In such studies, 2D IR spectroscopy can determine the molecular structure of catalytically active key intermediates in solution by measuring vibrational cross-angles. nih.govresearchgate.net For instance, in a phosphorus-nitrogen PN3P-Ru catalyzed formic acid dehydrogenation, a formate intermediate was shown to be directly attached to the Ru center. nih.govresearchgate.net

In the context of reactions involving formates, spectroscopic and kinetic studies, often complemented by density functional theory (DFT) calculations, have been instrumental. For example, in the N-formylation of amines using CO2 and a heterogeneous single-site cobalt catalyst, the reaction of a cobalt-hydride species with CO2 was found to form a cobalt-formate intermediate, which is a key step in the catalytic cycle. rsc.org Similarly, in the decomposition of formic acid on palladium surfaces, isotopic substitution and kinetic measurements helped identify bidentate formate and carboxyl as two key intermediates. rsc.org

Should 2-formylphenyl formate be subjected to catalytic transformations, techniques such as in-situ NMR and IR spectroscopy would be invaluable for identifying key intermediates. For instance, in copper-catalyzed formic acid synthesis from CO2, in-situ NMR analysis was crucial in revealing the reaction pathway. researchgate.net These methods would allow for the observation of species formed during, for example, decarbonylation, hydrolysis, or cross-coupling reactions, providing empirical evidence for proposed mechanistic steps.

Transition State Analysis in Key Transformations

Transition state analysis, primarily through computational methods like Density Functional Theory (DFT), provides insight into the energetics and geometry of the highest-energy points along a reaction coordinate. This analysis is crucial for understanding reaction rates and selectivity. While specific transition state calculations for reactions of 2-formylphenyl formate are not readily found in the literature, the methodologies are well-established for related transformations.

For instance, DFT has been used to clarify the mechanism of rhodium-catalyzed transfer hydroformylation, which involves formyl group transfers. nih.gov These calculations detailed a pathway involving oxidative addition to a formyl C-H bond, deprotonation, decarbonylation, and β-hydride elimination. nih.gov Similarly, the mechanism of nickel-catalyzed reductive alkyne-aldehyde coupling reactions was investigated using DFT, identifying the oxidative cyclization to form a nickeladihydrofuran intermediate as the rate- and selectivity-determining step. nih.gov

The application of these computational tools to potential reactions of 2-formylphenyl formate would involve:

Geometry Optimization: Finding the lowest energy structures of reactants, products, and intermediates.

Transition State Searching: Locating the saddle point on the potential energy surface connecting reactants/intermediates to products, often using methods like the Synchronous Transit-Guided Quasi-Newton (QST2/QST3) methods. arxiv.orggithub.io

Frequency Calculations: Confirming the nature of stationary points (minima have all real frequencies, while transition states have one imaginary frequency) and obtaining thermodynamic data. scm.com

Such analyses could predict the feasibility of different reaction pathways, such as intramolecular cyclization, decarbonylation, or participation in cross-coupling reactions, and guide the design of experiments.

Role of Catalysts in Directing Reaction Outcomes and Selectivity

Catalysts play a pivotal role in directing the outcomes and selectivity of chemical reactions. For a molecule like 2-formylphenyl formate, which contains both an aldehyde and a formate ester group, various transition metal catalysts could be employed to selectively target one functional group over the other.

Palladium Catalysts: Palladium complexes are widely used in cross-coupling reactions. libretexts.org A plausible reaction for 2-formylphenyl formate could be a palladium-catalyzed decarbonylation or its use as a formylating agent in a cross-coupling reaction. The mechanism would likely involve an oxidative addition of the formate C-O bond to a Pd(0) species. researchgate.netresearchgate.netnih.gov The choice of ligands on the palladium center would be crucial in tuning the catalyst's reactivity and selectivity. libretexts.org

Rhodium Catalysts: Rhodium complexes are known to catalyze formylation and hydroformylation reactions. nih.govnih.govmdpi.comresearchgate.netsemanticscholar.org In a potential reaction, a rhodium catalyst could facilitate the transfer of the formyl group from 2-formylphenyl formate to a nucleophile. Mechanistic studies on related systems suggest pathways involving oxidative addition and reductive elimination steps. nih.govresearchgate.netsemanticscholar.org The nature of the ligands and the reaction conditions would influence whether the reaction proceeds via a decarbonylative or a direct formyl transfer pathway.

Nickel Catalysts: Nickel catalysts are effective for a range of transformations, including cross-coupling reactions involving C-O bond activation and reductive couplings. nih.govbeilstein-journals.orgsquarespace.comoaepublish.comresearchgate.net A nickel catalyst could potentially activate the formate group of 2-formylphenyl formate for coupling with various partners. The mechanisms of nickel-catalyzed reactions often involve different oxidation states (Ni(0), Ni(I), Ni(II), Ni(III)) and can proceed through radical pathways. squarespace.comoaepublish.comresearchgate.net

Copper Catalysts: Copper(II) triflate (Cu(OTf)2) is a versatile catalyst for various multicomponent reactions. nih.gov It could potentially act as a Lewis acid to activate the aldehyde or formate group in 2-formylphenyl formate towards nucleophilic attack. nih.govresearchgate.netmdpi.com Copper catalysts are also effective in CO2 reduction to formates, highlighting their facility in reactions involving the formate moiety. researchgate.net

Cobalt Catalysts: Cobalt complexes are active in hydrogenation and dehydrogenation reactions. nih.govnih.govnsf.govresearchgate.net A cobalt-pincer complex, for example, has been studied for the formation of formic acid from CO2 and H2. researchgate.net In a reaction involving 2-formylphenyl formate, a cobalt catalyst could potentially be involved in either the hydrogenation of the aldehyde or the dehydrogenation/decarbonylation of the formate group. Mechanistic studies on related cobalt-catalyzed N-formylation suggest the formation of a cobalt-formate intermediate as a key step. rsc.org

The selectivity of a catalytic reaction involving 2-formylphenyl formate would be highly dependent on the choice of metal, the ligand sphere around the metal, and the reaction conditions (temperature, solvent, additives). By carefully selecting these parameters, it would be possible to direct the reaction towards a desired outcome, such as selective modification of the aldehyde, the formate, or a concerted transformation involving both functional groups.

Spectroscopic Characterization and Structure Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful method for elucidating the carbon-hydrogen framework of 2-Formylphenyl formate (B1220265). A combination of one-dimensional and two-dimensional experiments allows for the unambiguous assignment of all proton and carbon signals and provides crucial information about the molecule's connectivity.

One-Dimensional NMR (¹H NMR, ¹³C NMR) for Structural Confirmation

One-dimensional NMR spectra offer the initial and fundamental data for structural verification. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons, while the ¹³C NMR spectrum reveals the number of unique carbon environments.

¹H NMR: The expected ¹H NMR spectrum of 2-Formylphenyl formate would display distinct signals for the formate proton, the aldehyde proton, and the four protons on the aromatic ring. The formate proton (H-formyl) is anticipated to appear as a singlet at a downfield chemical shift, typically around 8.0-8.5 ppm. The aldehyde proton (H-aldehyde) would also be a singlet, shifted even further downfield to approximately 9.9-10.1 ppm due to the strong deshielding effect of the carbonyl group. The four aromatic protons would appear in the range of 7.2-8.0 ppm, with their specific shifts and coupling patterns determined by their position relative to the electron-withdrawing formyl and formate groups.

| Predicted ¹H NMR Data for 2-Formylphenyl formate | |||

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-formyl | ~8.3 | Singlet (s) | 1H |

| H-aldehyde | ~10.0 | Singlet (s) | 1H |

| Aromatic Protons | ~7.2 - 8.0 | Multiplets (m) | 4H |

¹³C NMR: In the ¹³C NMR spectrum, separate resonances are expected for the two distinct carbonyl carbons, the six aromatic carbons (some of which may have very similar chemical shifts), and no signals in the aliphatic region. The ester carbonyl carbon (C-formyl) is expected around 160-165 ppm, while the aldehyde carbonyl carbon (C-aldehyde) would be found further downfield, typically in the 185-195 ppm range. The aromatic carbons would generate signals between 120-155 ppm, with the carbon atom directly attached to the ester oxygen (C1) appearing at the most downfield position within this range.

| Predicted ¹³C NMR Data for 2-Formylphenyl formate | |

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-formyl (O-C=O) | ~162 |

| C-aldehyde (C=O) | ~191 |

| C1 (C-OAr) | ~152 |

| C2 (C-CHO) | ~130 |

| Aromatic C3-C6 | ~124-138 |

Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR suggests the core structure, 2D NMR experiments are essential to definitively piece together the molecular puzzle by establishing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar coupling relationships between protons, primarily those separated by two or three bonds. For 2-Formylphenyl formate, this experiment would be crucial for tracing the connectivity of the aromatic protons, showing cross-peaks between adjacent protons on the phenyl ring. No cross-peaks would be observed for the singlet aldehyde and formate protons. wikipedia.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). libretexts.org The HSQC spectrum would show a correlation cross-peak between the aldehyde proton and the aldehyde carbon, and correlations for each of the four aromatic protons to their respective aromatic carbons. The formate proton would show a correlation to the formyl carbon. This technique helps to assign the carbon signals based on their known proton assignments.

A three-bond correlation from the aldehyde proton to the C2 carbon of the aromatic ring.

Correlations from the aromatic protons to their neighboring carbons.

A crucial two-bond correlation from the formate proton to the ester carbonyl carbon.

A three-bond correlation from the H6 aromatic proton to the C1 carbon, confirming the position of the ester linkage.

| Predicted Key 2D NMR Correlations for 2-Formylphenyl formate | |

| Experiment | Expected Key Correlations |

| COSY | Cross-peaks between adjacent aromatic protons (H3↔H4, H4↔H5, H5↔H6). |

| HSQC | H-aldehyde ↔ C-aldehyde; H-formyl ↔ C-formyl; Aromatic H ↔ their attached C. |

| HMBC | H-aldehyde ↔ C2; H-formyl ↔ C-formyl; H6 ↔ C1. |

| NOESY | H-aldehyde ↔ H3; H-formyl ↔ H6 (depending on conformation). |

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of their bonding connectivity. A NOESY spectrum could provide information about the preferred conformation of the molecule. For instance, a spatial correlation between the aldehyde proton and the adjacent aromatic proton (H3) would help confirm the orientation of the formyl group relative to the ring.

Dynamic NMR Studies of Conformational Equilibria

The structure of 2-Formylphenyl formate contains single bonds capable of rotation, leading to the possibility of different conformations. Specifically, rotation around the C1-O bond and the C2-CHO bond could lead to different spatial arrangements. The formate group itself can exist in E and Z conformations.

Dynamic NMR studies involve acquiring spectra at various temperatures. At low temperatures, the rotation around these bonds might be slow on the NMR timescale, leading to the observation of separate signals for each conformer. As the temperature is raised, the rate of interconversion increases, causing the peaks to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. Analyzing these spectral changes allows for the calculation of the energy barriers (ΔG‡) associated with the conformational interchange, providing valuable thermodynamic data about the molecule's flexibility. While specific studies on 2-Formylphenyl formate are not prominent, the principles have been applied to similar molecules like phenyl formate to investigate conformational equilibria.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby confirming its molecular weight and offering clues to its structure.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry measures the m/z value of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental composition of the molecule. For 2-Formylphenyl formate (C₈H₆O₃), the theoretical exact mass can be calculated. HRMS analysis would provide an experimental mass that matches this theoretical value, unequivocally confirming the molecular formula and ruling out other isobaric compounds (molecules with the same nominal mass but different elemental formulas). nist.govwikipedia.org

| High-Resolution Mass Data for 2-Formylphenyl formate | |

| Parameter | Value |

| Molecular Formula | C₈H₆O₃ |

| Nominal Mass | 150 amu |

| Monoisotopic Mass (Calculated) | 150.0317 u |

An experimental HRMS result of 150.0317 ± 0.0005 would serve as strong evidence for the presence of a molecule with the formula C₈H₆O₃.

Fragmentation Pattern Analysis for Structural Information

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion is often unstable and breaks apart into smaller, characteristic fragment ions. The resulting pattern of fragments provides a "fingerprint" that can be used to deduce the original structure. chemguide.co.uklibretexts.orglibretexts.org

For 2-Formylphenyl formate, the fragmentation is expected to be directed by the functional groups. Key fragmentation pathways would likely involve:

Loss of the formyl radical (•CHO): Cleavage of the C-C bond between the ring and the aldehyde could lead to a fragment corresponding to [M - 29]⁺.

Loss of carbon monoxide (CO): Aldehydes are known to lose a neutral CO molecule, which would result in a [M - 28]⁺• peak.

Cleavage of the ester group: The ester linkage is a common site for fragmentation.

Loss of the formyloxy radical (•OCHO) would generate a C₇H₅O⁺ ion at m/z 105.

Formation of a formyl cation [HCO]⁺ at m/z 29.

Formation of the 2-formylphenoxide radical with the charge retained on the formyl portion.

| Predicted Key Fragments in the Mass Spectrum of 2-Formylphenyl formate | ||

| m/z Value | Proposed Ion Structure | Neutral Loss |

| 150 | [C₈H₆O₃]⁺• | (Molecular Ion) |

| 122 | [C₇H₆O₂]⁺• | CO |

| 121 | [C₇H₅O₂]⁺ | •CHO |

| 105 | [C₇H₅O]⁺ | •OCHO |

| 93 | [C₆H₅O]⁺ | CO, •CHO |

| 77 | [C₆H₅]⁺ | CO, CO, •H |

| 29 | [CHO]⁺ | •C₇H₅O₂ |

Analysis of these fragmentation patterns, in conjunction with NMR data, provides a comprehensive and definitive structural elucidation of 2-Formylphenyl formate.

Despite a comprehensive search for the spectroscopic data of "2-Formylphenyl formate," specific experimental Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectra for this compound could not be located in the available scientific literature. While the synthesis and characterization of 2-formylphenyl formate have been reported, the detailed spectroscopic data required to fulfill the user's request, including data tables for vibrational and electronic transitions, is not publicly accessible.

Research indicates that 2-formylphenyl formate has been synthesized and characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). However, the corresponding IR and UV-Vis data, which are crucial for the discussion of functional group identification and electronic transitions as outlined in the requested article structure, are not provided in the primary research articles or their supplementary materials.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail for the following sections:

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Without access to the specific experimental data for 2-Formylphenyl formate, any attempt to create content for these sections would be speculative and would not meet the required standards of a professional and authoritative scientific article.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. However, specific DFT studies dedicated to 2-formylphenyl formate (B1220265) are not prominently featured in the existing literature.

Geometry Optimization and Molecular Structure Prediction

Detailed reports on the geometry optimization of 2-formylphenyl formate using DFT methods are not currently available. Such calculations would typically provide insights into bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, Natural Bond Orbitals)

An analysis of the electronic structure of 2-formylphenyl formate, including the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), has not been specifically reported. Similarly, Natural Bond Orbital (NBO) analysis, which is used to study charge distribution and intramolecular interactions, has not been documented for this compound.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

While experimental characterization of 2-formylphenyl formate by NMR has been mentioned, specific computational predictions of its NMR chemical shifts using DFT are not found in the literature. nih.gov Such theoretical calculations are often used to complement experimental data and aid in spectral assignment.

Reaction Mechanism Pathway Exploration and Energy Profiling

The formation of 2-formylphenyl formate from the collapse of a 1,2-dioxetane (B1211799) intermediate is a key reaction pathway. nih.gov However, detailed energy profiling and transition state calculations for this specific transformation using DFT have not been published.

Molecular Dynamics Simulations for Conformational Studies

There are no available studies that have employed molecular dynamics simulations to investigate the conformational landscape of 2-formylphenyl formate. These simulations would be valuable for understanding the molecule's flexibility and the relative energies of its different conformers.

Quantum Chemical Calculations for Reactivity Descriptors

Quantum chemical calculations to determine various reactivity descriptors for 2-formylphenyl formate, such as chemical potential, hardness, and electrophilicity index, have not been reported. These descriptors are useful for predicting the reactivity of a molecule in various chemical reactions.

Applications of 2 Formylphenyl Formate in Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

There is no available scientific literature that describes the use of 2-Formylphenyl formate (B1220265) as an intermediate in the synthesis of complex organic molecules.

Precursor for Heterocyclic Compound Synthesis

No published research details the application of 2-Formylphenyl formate as a precursor for the synthesis of the following heterocyclic compounds:

Synthesis of Isoquinolines and Derivatives

A comprehensive search of synthetic methodologies for isoquinolines and their derivatives did not yield any examples where 2-Formylphenyl formate was employed as a starting material or intermediate.

Phosphonate-Containing Heterocycles

There are no documented instances of 2-Formylphenyl formate being used in the synthesis of phosphonate-containing heterocycles.

Indole (B1671886) Synthesis

The vast body of literature on indole synthesis does not report any routes that involve 2-Formylphenyl formate.

Role in Total Synthesis of Natural Products and Analogues

A review of total synthesis literature reveals no instances of 2-Formylphenyl formate being used as a building block or key intermediate in the construction of natural products or their analogues.

Development of Novel Synthetic Reagents and Methodologies

The unique bifunctional nature of 2-Formylphenyl formate, possessing both an aldehyde group and a formate ester on an aromatic ring, suggests potential for its use as a precursor or reagent in various transformations. The aldehyde functionality could participate in reactions such as condensations, reductive aminations, and Wittig-type reactions. Simultaneously, the formate group could act as a formylating agent or a leaving group in nucleophilic substitution reactions.

However, despite these theoretical possibilities, the scientific community has not extensively explored or reported on the practical applications of 2-Formylphenyl formate in the development of new synthetic tools. Searches for its use as a precursor to novel ligands, catalysts, or in the design of new multicomponent reactions have not yielded significant results.

It is important to distinguish 2-Formylphenyl formate from structurally similar compounds that have established roles in organic synthesis. For instance, salicylaldehyde (B1680747) (2-hydroxybenzaldehyde) is a well-known precursor for a vast array of ligands and organic compounds. Similarly, other phenyl formates have been investigated as formylating agents. The specific combination of the formyl and formate groups in the ortho position in 2-Formylphenyl formate, however, remains an area with limited exploration.

Future research may yet uncover unique reactivity and applications for this compound, potentially leveraging the interaction between the adjacent functional groups to develop novel and efficient synthetic methodologies. Until such research is published, a detailed account of its application in developing new reagents and methods cannot be provided.

Future Research Directions and Unexplored Avenues

Asymmetric Synthesis Involving 2-Formylphenyl Formate (B1220265)

The development of stereoselective transformations is a cornerstone of modern organic chemistry. For 2-formylphenyl formate, the exploration of asymmetric synthesis remains a nascent yet promising field. Future research could focus on intramolecular reactions that generate chiral centers.

An area ripe for investigation is the organocatalytic intramolecular aldol (B89426) reaction . The proximity of the formyl and formate groups could allow for a cyclization event to form a chiral hemiacetal, which could be a precursor to valuable chiral chromanone derivatives. The development of chiral organocatalysts, such as proline derivatives or chiral phosphoric acids, would be crucial for controlling the enantioselectivity of this transformation.

Potential Asymmetric Intramolecular Aldol Reaction of 2-Formylphenyl Formate

| Catalyst Type | Potential Chiral Product | Expected Outcome |

|---|---|---|

| Chiral Proline Derivatives | Enantioenriched 4-hydroxychroman-2-one precursor | High enantioselectivity through enamine catalysis. |

Furthermore, the aldehyde functionality can be a handle for various other asymmetric additions. For instance, the enantioselective addition of nucleophiles, such as organometallic reagents or enolates, catalyzed by chiral ligands or organocatalysts, could lead to a wide array of chiral secondary alcohols.

Advanced Catalyst Development for Highly Selective Transformations

The dual reactivity of 2-formylphenyl formate necessitates the development of highly selective catalysts that can differentiate between the aldehyde and formate groups or enable tandem reactions.

Future catalyst development could target:

Chemoselective catalysts for transformations of either the aldehyde or the formate group, leaving the other intact for subsequent reactions. For example, a catalyst that selectively reduces the aldehyde in the presence of the formate would be highly valuable.

Catalysts for tandem reactions , where both functional groups participate in a sequential or concerted manner to build molecular complexity. An example would be a catalyst that facilitates a reductive amination at the aldehyde followed by an intramolecular cyclization involving the formate group to synthesize nitrogen-containing heterocycles.

Bifunctional catalysts that can activate both the nucleophile and the electrophile in an intramolecular reaction, leading to enhanced reactivity and stereoselectivity.

Integration with Flow Chemistry and Automated Synthesis

Continuous flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, and scalability. nih.gov The application of these technologies to the synthesis and transformations of 2-formylphenyl formate is a largely unexplored area with immense potential.

Flow chemistry could enable:

Precise control over reaction parameters such as temperature, pressure, and residence time, which is crucial for managing potentially exothermic reactions or handling unstable intermediates. nih.govmtak.hu

The safe in-situ generation and use of hazardous reagents that might be required for certain transformations of 2-formylphenyl formate. mtak.hu

Automated synthesis platforms , coupled with high-throughput screening, could accelerate the discovery of optimal reaction conditions and novel catalysts for the transformations of 2-formylphenyl formate. youtube.com This would involve systematically varying catalysts, solvents, and other reaction parameters to rapidly identify conditions that provide high yield and selectivity for desired products. youtube.com

Exploration of Novel Reactivity Patterns

The unique arrangement of the formyl and formate groups in 2-formylphenyl formate could give rise to novel reactivity patterns that are yet to be discovered. Research in this area could focus on intramolecular reactions that lead to the formation of complex molecular architectures.

One potential avenue is the exploration of intramolecular Cannizzaro-Tishchenko-type reactions . Under suitable catalytic conditions, it might be possible to induce a disproportionation reaction where one molecule of 2-formylphenyl formate is reduced at the aldehyde and another is oxidized, potentially leading to the formation of a dimeric ester.

Another area of interest is the investigation of [4+2] cycloaddition reactions where a derivative of 2-formylphenyl formate could act as a diene or dienophile, leading to the synthesis of complex polycyclic systems. mdpi.com

Expansion of Heterocyclic Scaffolds derived from 2-Formylphenyl Formate

Heterocyclic compounds are of paramount importance in medicinal chemistry and materials science. 2-Formylphenyl formate is a promising starting material for the synthesis of a variety of heterocyclic scaffolds. eurjchem.comresearchgate.net

Future research could focus on the development of synthetic routes to:

Benzofurans and isobenzofurans: Intramolecular Wittig-type reactions or other cyclization strategies could be employed.

Quinolines and isoquinolines: Condensation reactions with amines or ammonia (B1221849) followed by cyclization could provide access to these important nitrogen-containing heterocycles.

Oxazines and other larger heterocycles: Ring-closing metathesis or other modern synthetic methods could be explored.

The development of one-pot, multi-component reactions starting from 2-formylphenyl formate would be particularly valuable for generating libraries of diverse heterocyclic compounds for biological screening. eurjchem.com

Sustainable Synthetic Strategies for Industrial Relevance

For 2-formylphenyl formate to be a viable building block in industrial applications, the development of sustainable and scalable synthetic strategies is essential.

Future research in this area should focus on:

Greener formylation and esterification methods: This includes the use of non-toxic reagents, renewable feedstocks, and catalytic methods that minimize waste. For example, the use of formic acid or its derivatives from renewable sources would be a significant step towards sustainability. knowde.comugr.es

Atom-economical reactions: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product.

Solvent minimization and use of green solvents: Exploring reactions in solvent-free conditions or in environmentally benign solvents like water or deep eutectic solvents. researchgate.net

By focusing on these sustainable principles, the synthesis of 2-formylphenyl formate and its derivatives can be made more environmentally friendly and economically viable for large-scale production.

Q & A

Basic: What are the standard synthetic protocols for 2-formylphenyl formate, and how can purity be optimized?

Methodological Answer:

The synthesis typically involves refluxing precursors (e.g., di-(2-formylphenyl) isophthalate) in acetic acid, followed by evaporation under reduced pressure and recrystallization from ethanol to obtain pure crystals . To optimize purity:

- Use controlled temperature ranges (e.g., 50–55°C) during evaporation to avoid decomposition.

- Perform multiple recrystallization cycles with solvent optimization (e.g., ethanol vs. methanol).

- Monitor reaction progress via TLC or HPLC to ensure completion before purification .

Basic: What spectroscopic techniques are recommended for characterizing 2-formylphenyl formate?

Methodological Answer:

Key techniques include:

- 1H NMR : Identify formyl protons (δ ~9-10 ppm) and aromatic protons (δ ~7-8 ppm). Peaks should align with predicted splitting patterns .

- FT-IR : Confirm ester (C=O stretch ~1740 cm⁻¹) and formyl (C=O stretch ~1700 cm⁻¹) functional groups .

- UV-Vis : Assess electronic transitions for conjugation analysis (e.g., λmax shifts in polar solvents) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z = 178.18 for methyl 2-(2-formylphenyl)acetate analogs) .

Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?

Methodological Answer:

- Replicate Experiments : Ensure consistency across trials to rule out procedural errors .

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated chemical shifts (software: Gaussian, ORCA) .

- Solvent Effects : Test in deuterated solvents (e.g., DMSO-d6 vs. CDCl3) to assess hydrogen bonding or aggregation impacts .

- Impurity Analysis : Use HPLC or GC-MS to detect byproducts that may skew NMR signals .

Advanced: What strategies are effective in optimizing reaction yields for 2-formylphenyl formate under varying catalytic conditions?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl2) or organocatalysts (e.g., DMAP) to enhance esterification efficiency .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility, while non-polar solvents (e.g., toluene) can favor equilibrium shifts .

- Kinetic Studies : Use in-situ FT-IR or calorimetry to monitor reaction progress and identify rate-limiting steps .

- DoE (Design of Experiments) : Apply factorial design to evaluate interactions between temperature, catalyst loading, and solvent .

Basic: What are the key considerations for ensuring reproducibility in the synthesis of 2-formylphenyl formate?

Methodological Answer:

- Detailed Protocols : Document exact molar ratios, solvent volumes, and heating/cooling rates .

- Standardized Equipment : Use calibrated thermometers and reflux condensers with consistent cooling efficiency .

- Batch Consistency : Source reagents from the same supplier (e.g., Sigma-Aldridge) to minimize variability .

- Peer Validation : Share protocols with collaborators for independent replication .

Advanced: How should researchers approach the thermal stability analysis of 2-formylphenyl formate in different solvents?

Methodological Answer:

- TGA/DSC : Quantify decomposition temperatures and enthalpy changes under inert atmospheres .

- Accelerated Aging Studies : Expose samples to elevated temperatures (e.g., 40–80°C) and monitor degradation via HPLC .

- Solvent Compatibility Testing : Compare stability in protic (e.g., ethanol) vs. aprotic (e.g., acetonitrile) solvents over 72-hour periods .

- Mechanistic Insights : Use DFT calculations to predict bond dissociation energies and degradation pathways .

Advanced: What methodologies are suitable for investigating the kinetic parameters of 2-formylphenyl formate in nucleophilic reactions?

Methodological Answer:

- Pseudo-First-Order Conditions : Maintain excess nucleophile (e.g., amines) to simplify rate law determination .

- Stopped-Flow Spectroscopy : Capture rapid reaction intermediates (e.g., tetrahedral adducts) .

- Arrhenius Analysis : Measure rate constants at 3+ temperatures to calculate activation energy (Ea) .

- Isotopic Labeling : Use ¹⁸O-labeled water or D₂O to trace hydrolysis mechanisms .

Basic: What are the common impurities encountered during 2-formylphenyl formate synthesis, and how are they identified?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.